molecular formula C5H3FOS B1321415 4-Fluorothiophene-2-carbaldehyde CAS No. 32431-71-3

4-Fluorothiophene-2-carbaldehyde

Cat. No. B1321415
CAS RN: 32431-71-3
M. Wt: 130.14 g/mol
InChI Key: AAWOXRNFSSSREJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives have been synthesized by heterocyclization of various substrates . For the synthesis of 2-nitrothiophenes, 3-thiocyanatoenal, nitromethane, and tetra-n-butylammonium fluoride were stirred for two hours at room temperature .


Molecular Structure Analysis

The molecular formula of 4-Fluorothiophene-2-carbaldehyde is C5H3FOS . Its average mass is 130.140 Da and its monoisotopic mass is 129.988861 Da .


Chemical Reactions Analysis

Thiophenes are important heterocyclic scaffolds found in natural products as well as in pharmaceutically active agents . They have attracted considerable interest due to their peculiar redox potentials and have found application as hole transport materials in OLED (organic light emitting diodes), OFET (organic field-effect transistors), and OPV (organic photovoltaics) .


Physical And Chemical Properties Analysis

4-Fluorothiophene-2-carbaldehyde is a liquid at room temperature .

Scientific Research Applications

Organic Electronics

4-Fluorothiophene-2-carbaldehyde: is a valuable compound in the field of organic electronics. It is used in the synthesis of thiophene derivatives that serve as organic semiconductors . These semiconductors are crucial for developing organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), which are essential for flexible electronic devices.

Medicinal Chemistry

In medicinal chemistry, 4-Fluorothiophene-2-carbaldehyde plays a role in synthesizing biologically active compounds. Thiophene derivatives exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . This compound can be used to develop new drugs with improved efficacy and reduced side effects.

Material Science

This compound is also significant in material science, particularly in the development of polymers and blue light-emitting materials . Its incorporation into materials can lead to the creation of new types of liquid crystals and photochromic compounds, which have applications in display technologies and smart windows.

OLEDs Fabrication

4-Fluorothiophene-2-carbaldehyde: is utilized in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting technology used in screens and displays that offer high-quality color contrast and energy efficiency. The compound contributes to the development of advanced OLED materials with better luminance and longevity.

Corrosion Inhibitors

The compound finds use as a precursor in synthesizing corrosion inhibitors . These inhibitors protect metal surfaces from corroding, which is crucial in extending the lifespan of industrial machinery and infrastructure. The thiophene derivatives can form protective layers on metals, preventing oxidative damage.

Pharmacology

In pharmacology, 4-Fluorothiophene-2-carbaldehyde is involved in the synthesis of various therapeutic agents. It is part of the structural framework for drugs that target specific receptors or enzymes within the body, leading to treatments for diseases with unmet medical needs .

properties

IUPAC Name

4-fluorothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FOS/c6-4-1-5(2-7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWOXRNFSSSREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617594
Record name 4-Fluorothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorothiophene-2-carbaldehyde

CAS RN

32431-71-3
Record name 4-Fluorothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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